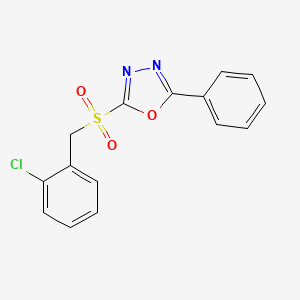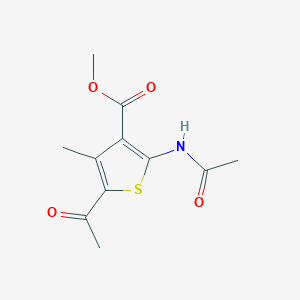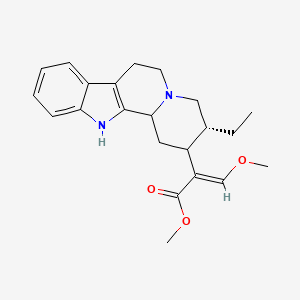
2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone
Übersicht
Beschreibung
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis
The properties of oxadiazoles can vary based on their substituents and the positions of these substituents in the ring. These variations allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1,3,4-Oxadiazole derivatives exhibit a plethora of bioactivities, making them focal points in drug development for a variety of diseases. Their unique structure allows for effective binding with biological enzymes and receptors through multiple weak interactions. These derivatives have been explored for their anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, antiviral, and many other medicinal properties (G. Verma et al., 2019). The synthesis of these compounds involves innovative methodologies, emphasizing the potential for 2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone to be applied in similar therapeutic contexts.
Material Science Applications
In the realm of materials science, oxadiazole compounds, including those with sulfone groups, have been investigated for their utility in creating novel polymers and luminescent materials. Their excellent thermal and chemical stability, coupled with high photoluminescence quantum yield, make them suitable for applications as metal-ion sensors and in the development of fluorescent materials (D. Sharma et al., 2022). This suggests potential for 2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone in sensor technology and advanced material development.
Environmental Science Applications
Sulfone derivatives have been highlighted for their significance in environmental science, particularly in the microbial degradation of pollutants. Studies on the environmental fate of such compounds indicate their potential biodegradability and the role they could play in the breakdown of persistent organic pollutants (Jinxia Liu & Sandra Mejia Avendaño, 2013). This opens avenues for research into the environmental applications of 2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone, particularly in the context of pollutant degradation and environmental remediation efforts.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-13-9-5-4-8-12(13)10-22(19,20)15-18-17-14(21-15)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUZVKFEFPMCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid](/img/structure/B3037175.png)
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3037176.png)





